molecular formula C21H20O5 B2733609 (Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623122-90-7

(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2733609
CAS RN: 623122-90-7
M. Wt: 352.386
InChI Key: PCRZFCLVBSNMEL-ODLFYWEKSA-N
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Description

“(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of important transition metals (Co, Cu, Zn, Ni) with a Schiff base, which is formed as a condensation product of primary amine with carbonyl compounds . The Schiff base is synthesized by reacting 2-aminobenzohydrazide with 4-methylbenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as IR, NMR, mass, and elemental analysis for elucidation .


Chemical Reactions Analysis

The compound, being a Schiff base, can effectively form metal complexes. These complexes have shown evidence of importance in inorganic and organic chemistry due to their biological activity .

Scientific Research Applications

Crystal Structure Analysis

The research on compounds structurally related to (Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate often focuses on their crystal structure to understand their molecular geometry and intramolecular interactions. For instance, the study of Dabigatran etexilate tetrahydrate reveals detailed crystallographic analysis, showcasing how the molecular components, such as benzene and pyridine rings, interact within the crystal lattice, forming specific dihedral angles and hydrogen bonding patterns. This type of research can provide insights into the structural foundations that might influence the physical and chemical properties of related compounds (Hong-qiang Liu et al., 2012).

Synthesis and Molecular Interaction

Another avenue of research involves the synthesis of related compounds and exploring their molecular interactions. The synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, for example, highlights the Knoevenagel condensation reaction, a method that can be applied to create various benzofuran derivatives, including (Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate. This research provides valuable information on the synthetic routes and the structural aspects of the compound, such as Z conformation, which is crucial for understanding its reactivity and potential applications (Ajay Kumar Kariyappa et al., 2016).

Heterocyclic Chemistry

The reactions and synthesis of 3-oxo-2,3-dihydrobenzofuran derivatives serve as a foundational element in heterocyclic chemistry, demonstrating the versatility of these compounds in forming various heterocyclic structures. Research in this area can lead to the development of new materials or pharmaceuticals with unique properties. The study by J. Mérour and F. Cossais (1991) on the synthesis of pyran derivatives from 3-oxo-2,3-dihydrobenzofuran exemplifies the potential for creating diverse molecular structures, which could include derivatives similar to the compound (J. Mérour & F. Cossais, 1991).

Antimicrobial Activity

Research into the antimicrobial activity of related compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, highlights the potential biomedical applications of these molecules. Understanding their antimicrobial properties can lead to the development of new drugs or preservatives. The study conducted by Ajay Kumar Kariyappa et al. showcases the process of characterizing these compounds and assessing their antimicrobial effectiveness, providing a basis for further research into related benzofuran derivatives (Ajay Kumar Kariyappa et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as antimicrobial and antioxidant properties. Additionally, more research could be conducted to understand its safety profile and environmental impact .

properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-16-9-10-17-18(12-16)26-19(20(17)22)11-15-7-5-13(2)6-8-15/h5-12,14H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRZFCLVBSNMEL-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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